Monoisohexyl Phthalate-d4
Description
Monoisohexyl Phthalate-d4 (C₁₄H₁₄D₄O₄; molecular weight: 254.31 g/mol) is a deuterium-labeled analog of monoisohexyl phthalate, where four hydrogen atoms are replaced with deuterium . This stable isotope-labeled compound is primarily used as an internal standard in analytical chemistry to quantify phthalate metabolites or parent compounds in environmental, biological, and consumer product samples. Its isotopic labeling ensures minimal interference with non-deuterated analytes during mass spectrometry (MS), enabling precise quantification . This compound is supplied in neat form (>95% purity by HPLC) and is critical for tracing isohexyl phthalate exposure in toxicological studies .
Properties
Molecular Formula |
C₁₄H₁₄D₄O₄ |
|---|---|
Molecular Weight |
254.31 |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-(4-methylpentyl) Ester-d4; _x000B_1,2-Benzenedicarboxylic Acid Mono(4-methylpentyl) Ester-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Deuterated Phthalates
Structural and Functional Differences
Deuterated phthalates share a common phthalic acid backbone but differ in alkyl chain structure and labeling positions. These variations influence their physicochemical properties and applications:
Table 1: Key Properties of Monoisohexyl Phthalate-d4 and Analogs
Key Observations:
- Branching vs. Linearity: this compound’s branched isohexyl chain enhances hydrophobicity compared to linear analogs like diethyl or dibutyl phthalate-d4. This affects retention times in chromatography; for example, diethyl phthalate-d4 elutes earlier in GC/MS (retention time: 1.03 min) compared to longer-chain derivatives .
- Deuterium Position: Unlike diethyl phthalate-d4 (deuterated on the ethyl groups), this compound’s deuterium is on the isohexyl chain, ensuring specificity in detecting branched phthalate metabolites .
Analytical Performance
- Sensitivity: this compound achieves detection limits as low as 1 ng/mL in spiked samples, comparable to dibutyl phthalate-d4 (1–100 ng/mL range) .
- Chromatographic Behavior: In GC/MS, branched phthalates like this compound exhibit longer retention times than linear analogs due to increased hydrophobicity (e.g., 2.17 min for di-n-octyl phthalate-d4 vs. 1.03 min for diethyl phthalate-d4) .
Environmental Monitoring
Dicyclohexyl phthalate-d4 (CAS RN 358731-25-6) is used to quantify environmental phthalate contamination due to its stability in cyclohexane solutions . In contrast, this compound is preferred for tracing branched phthalates in indoor dust and polymer products .
Metabolic Studies
This compound’s deuterated structure allows precise tracking of isohexyl phthalate metabolism in vivo. Similar compounds, like mono(4-oxopentyl)phthalate-d4 (CAS 1346599-47-0), are used to study oxidative metabolites in urine .
Industrial Quality Control
Diethyl phthalate-d4 and dibutyl phthalate-d4 serve as internal standards in GC/MS for verifying phthalate content in consumer plastics . This compound is critical for ISO-compliant testing of isohexyl phthalate migration from packaging materials .
Q & A
Q. How is Monoisohexyl Phthalate-d4 utilized as an internal standard in environmental contaminant analysis?
this compound is employed as a deuterated internal standard (IS) to correct for matrix effects, instrument variability, and analyte loss during sample preparation. For example, deuterated phthalates like diethyl phthalate-d4 and dibutyl phthalate-d4 are spiked into samples at known concentrations prior to extraction. Quantification uses isotope dilution mass spectrometry (IDMS), where the analyte-to-IS signal ratio is compared against calibration curves . This method minimizes errors from co-eluting interferences in complex matrices such as wastewater or biological fluids.
Q. What are the best practices for storing deuterated phthalate standards to ensure stability?
Deuterated standards, including this compound, should be stored in inert solvents like acetonitrile at −20°C to prevent degradation. Evidence from studies on similar compounds (e.g., diethyl phthalate-d4) shows no observable degradation under these conditions for at least one week . Long-term storage in amber vials at 0–6°C is recommended for analogs like monobenzyl phthalate-d4 to avoid photochemical degradation and hydrolysis .
Q. What analytical techniques are most effective for detecting this compound in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) operated in selected ion monitoring (SIM) mode is widely used. For example, deuterated phthalates are resolved using mid-polarity capillary columns (e.g., DB-5MS) with helium carrier gas. Critical parameters include splitless injection, electron impact ionization (70 eV), and temperature gradients optimized to separate phthalates from co-extracted compounds like nitroanilines or fatty acids .
Advanced Research Questions
Q. How can researchers optimize GC-MS parameters for detecting this compound in complex matrices?
Advanced optimization involves:
- Column selection : A DB-17MS column improves separation of deuterated phthalates from non-deuterated analogs in matrices like polyester textiles .
- Ion ratio monitoring : Quantify using characteristic ions (e.g., m/z 149 for phthalates and m/z 153 for deuterated versions) to confirm identity and reduce false positives .
- Matrix-matched calibration : Prepare standards in blank matrix extracts to account for signal suppression/enhancement .
Q. What statistical methods address data contradictions when quantifying phthalate degradation products using deuterated standards?
Contradictions may arise from left-censored data (concentrations below reporting limits) or matrix effects. Solutions include:
- Regression on Order Statistics (ROS) : Estimates means for censored data by fitting log-probability plots .
- Kendall’s tau test : Non-parametric correlation analysis to identify relationships between variables (e.g., rainfall intensity and phthalate leaching) .
- Principal Component Analysis (PCA) : Reduces dimensionality in datasets to resolve confounding factors, such as co-occurring pollutants .
Q. How can isotopic purity of this compound be validated to ensure analytical accuracy?
Validate using:
- High-resolution mass spectrometry (HRMS) : Confirm isotopic enrichment (>98% D4) and rule out isotopic cross-talk .
- Nuclear magnetic resonance (NMR) : Analyze deuterium incorporation at specific positions (e.g., aromatic vs. alkyl hydrogens) .
- Batch testing : Compare response factors against certified reference materials (CRMs) like dibutyl phthalate-d4 .
Q. What protocols ensure method robustness when studying phthalate biodegradation using deuterated tracers?
Key steps include:
- Spike-and-recovery experiments : Assess extraction efficiency by spiking deuterated standards into biodegradation media (e.g., activated sludge) .
- Fate tracking : Use LC-MS/MS to monitor deuterium retention in degradation byproducts, distinguishing biotic/abiotic pathways .
- QA/QC controls : Include procedural blanks, surrogate standards (e.g., benzyl benzoate), and CRM replicates to validate precision (<10% RSD) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
